molecular formula C17H14BrNO3 B2482224 5-bromo-7-methyl-1-(2-phenoxyethyl)-2,3-dihydro-1H-indole-2,3-dione CAS No. 867042-13-5

5-bromo-7-methyl-1-(2-phenoxyethyl)-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B2482224
CAS No.: 867042-13-5
M. Wt: 360.207
InChI Key: PFOCVPOPAORVLK-UHFFFAOYSA-N
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Description

5-Bromo-7-methyl-1-(2-phenoxyethyl)-2,3-dihydro-1H-indole-2,3-dione is a synthetic indole derivative characterized by a bromo substituent at position 5, a methyl group at position 7, and a 2-phenoxyethyl chain at position 1. The compound’s core structure includes a 2,3-dione moiety, which is critical for its electronic and steric properties. Its molecular formula is C₁₇H₁₄BrNO₃, with a molecular weight of 376.20 g/mol (derived from structural analysis). The addition of the 2-phenoxyethyl group enhances lipophilicity and may influence biological activity, as seen in structurally related phenoxyethyl derivatives .

Properties

IUPAC Name

5-bromo-7-methyl-1-(2-phenoxyethyl)indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO3/c1-11-9-12(18)10-14-15(11)19(17(21)16(14)20)7-8-22-13-5-3-2-4-6-13/h2-6,9-10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOCVPOPAORVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N(C(=O)C2=O)CCOC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-7-methyl-1-(2-phenoxyethyl)-2,3-dihydro-1H-indole-2,3-dione is a compound of significant interest due to its potential biological activities. This indole derivative is characterized by its unique structure, which includes a bromine atom and a phenoxyethyl side chain. The molecular formula of this compound is C17H14BrNO3C_{17}H_{14}BrNO_3 with a molecular weight of approximately 360.207 g/mol .

The compound features the following key characteristics:

  • IUPAC Name : 5-bromo-7-methyl-1-(2-phenoxyethyl)indole-2,3-dione
  • Molecular Weight : 360.207 g/mol
  • CAS Number : 867042-13-5
  • Purity : Typically around 95% .

The biological activity of this compound is believed to be associated with its interactions at the molecular level. It may exert its effects through:

  • Receptor Binding : Interacting with specific biological receptors.
  • Enzyme Inhibition : Modulating the activity of enzymes involved in various metabolic pathways.
  • Cell Cycle Regulation : Influencing cell proliferation and apoptosis in cancer cells .

Antiproliferative Effects

Research has indicated that compounds similar to this compound exhibit notable antiproliferative properties. For instance, studies have shown that derivatives of indole can have GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 26 nM to 86 nM against various cancer cell lines .

CompoundGI50 (nM)Notes
Va26Most potent among tested compounds
Vc56Good antiproliferative activity
Vd66Less potent due to bromine substitution
Vi86Least potent among derivatives

Case Studies

  • Anticancer Activity : A study demonstrated that the presence of bromine in the structure could reduce the antiproliferative activity compared to chlorine substitutes. This suggests that the halogen's nature plays a crucial role in the compound's efficacy against cancer cells .
  • Mechanistic Insights : Research has indicated that indole derivatives can induce apoptosis in cancer cells via mitochondrial pathways, highlighting their potential as anticancer agents .

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic reactions including bromination, methylation, and phenoxypropylation. Each step requires careful optimization of reaction conditions to ensure high yield and purity .

Synthetic Route Overview

  • Bromination : Introduction of bromine into the indole ring.
  • Methylation : Addition of a methyl group.
  • Phenoxypropylation : Attaching the phenoxypropyl side chain.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s unique features can be contextualized against three classes of analogues:

Compound Class Key Substituents Biological Activity/Properties Reference
Phenoxyethyl benzoates 2-Phenoxyethyl + hydroxybenzoate Cytotoxicity (MCF-7 cells: 11% viability at 500 µg/mL for para-hydroxy derivative) [2]
Indoline-2,3-diones 2,3-dione core + variable R-groups Low σ1 receptor affinity, high σ2 selectivity (Kis2 = 42 nM) [7]
Diphacinone Diphenylacetyl indandione Rodenticide (environmental persistence, molecular weight 340.48 g/mol) [6]
Base indole-2,3-dione 5-Bromo, 7-methyl High purity (>95%), foundational scaffold [9]

Key Comparisons

Cytotoxicity vs. Phenoxyethyl Benzoates The target compound’s 2-phenoxyethyl group mirrors derivatives like 2-phenoxyethyl 4-hydroxybenzoate, which showed potent cytotoxicity against MCF-7 cells (IC₅₀ <62.5 µg/mL) due to DNA intercalation via hydrogen bonding .

Receptor Affinity vs. Indoline-2,3-diones

  • Indoline-2,3-diones exhibit low σ1 receptor affinity (Kis1 >844 nM) but high σ2 selectivity (Kis2 = 42 nM) . The bromo and methyl substituents in the target compound could enhance steric hindrance, further modulating receptor interactions.

Environmental Impact vs. Diphacinone Diphacinone, a rodenticide with a diphenylacetyl group, has a larger molecular weight (340.48 g/mol) and environmental persistence . The target compound’s bromo and phenoxyethyl groups may confer different degradation pathways and reduced bioaccumulation risks.

Synthetic Complexity

  • The synthesis of the target compound likely involves Cu-mediated coupling (similar to ’s triazole derivative synthesis) or alkylation steps. Yields (~50% in ) and purity (>95% in ) align with standard indole-derivative protocols .

Physicochemical Properties

  • Stability: The bromo substituent may enhance stability against metabolic degradation relative to non-halogenated analogues.

Research Implications

The compound’s structural hybridity positions it as a candidate for:

Anticancer Agents : Further cytotoxicity screening (e.g., against σ2 receptor-rich tumors) is warranted, given the σ2 selectivity of indoline-2,3-diones .

Central Nervous System (CNS) Therapeutics : The 2,3-dione core may interact with neurotransmitter receptors, analogous to benzoxazolone derivatives .

Environmental Safety: Comparative studies with diphacinone could clarify its ecotoxicological profile .

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